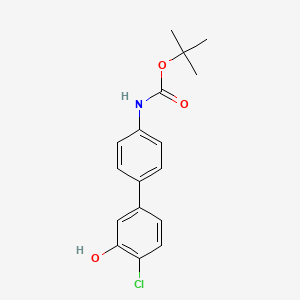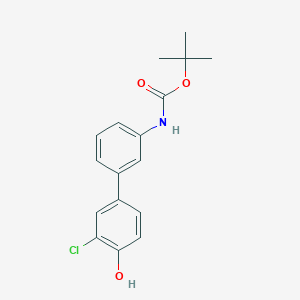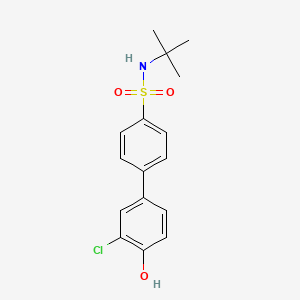
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSCP) is an organic compound used as a reagent in organic synthesis. It is a derivative of phenol and is widely used in the pharmaceutical, agricultural, and food industries. 5-BSCP is commonly used in the synthesis of various organic compounds, such as drugs, agricultural chemicals, and food additives. The compound is also used in the production of dyes and other chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to involve the formation of a sulfonium ion intermediate. This intermediate then undergoes a substitution reaction with the 2-chlorophenol, resulting in the formation of the desired product, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not well understood. However, it is believed that the compound has a low toxicity and does not cause any adverse effects. It is important to note that 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% should not be ingested or inhaled, as it may cause irritation to the skin, eyes, and respiratory tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its low cost and ease of use. The compound is widely available and can be easily synthesized in a laboratory setting. Furthermore, the compound is non-toxic and does not cause any adverse effects. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its limited solubility in water. As a result, it is important to use an appropriate solvent to ensure that the compound is properly dissolved.
Direcciones Futuras
There are several potential future directions for the use of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new drugs and other organic compounds. Finally, the compound could be used in the development of new dyes and other chemicals.
Métodos De Síntesis
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through the reaction of 4-t-butylsulfonylphenol and 2-chlorophenol in an aqueous medium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds at a temperature of 50-80°C, and the reaction time is typically 2-6 hours. The reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in a 95% yield.
Aplicaciones Científicas De Investigación
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as drugs and agricultural chemicals. It has also been used as a catalyst in the synthesis of dyes and other chemicals. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in the study of enzyme catalysis and in the synthesis of bioactive compounds.
Propiedades
IUPAC Name |
N-tert-butyl-4-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGDHVVZUOMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)


![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

